molecular formula C20H13FN2OS B2403048 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 476283-25-7

3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2403048
CAS No.: 476283-25-7
M. Wt: 348.4
InChI Key: OKWRBMWLEMUNPL-UHFFFAOYSA-N
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Description

“3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities . They are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Scientific Research Applications

Chemical Sensing and Structural Properties

3-Fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide and its derivatives demonstrate significant potential in chemical sensing, particularly for anions like fluoride. For instance, Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, including compounds structurally similar to this compound. One derivative, containing a 3,5-dinitrophenyl group, exhibited excellent performance in naked-eye detection of fluoride anion in solution, showcasing its potential as a colorimetric sensor. The colorimetric sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, offering a valuable approach for the detection of specific anions in various applications (Younes et al., 2020).

Biomedical Applications

Derivatives of this compound have been studied for their antimicrobial and antiproliferative activities. Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety. These compounds, related structurally to this compound, displayed significant antimicrobial and antiproliferative activities. One derivative, 2-(5-(benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl) thiazole, was particularly effective as an anti-proliferative agent against HCT-116 cancer cells, indicating the potential of these derivatives in cancer therapy (Mansour et al., 2020).

Material Science and Polymer Synthesis

In the field of material science and polymer synthesis, derivatives of this compound have contributed to the development of novel materials. Ghodke et al. (2021) synthesized a new aromatic m-catenated diamine, N-(3, 5-diaminophenyl)-4-(naphthalen-8-yloxy)benzamide, and from it, a series of aromatic polyamides containing the pendant bulky naphthalene-8-oxybenzamide unit. These polyamides exhibited good solubility, thermal stability, and processability, making them suitable for advanced material applications (Ghodke et al., 2021).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with biological targets.

Biochemical Pathways

Thiazole compounds are known to have the potential to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole compounds suggest that their activity could be influenced by the surrounding environment .

Properties

IUPAC Name

3-fluoro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWRBMWLEMUNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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